molecular formula C16H16N2O5 B14766966 Thalidomide-5'-C3-OH

Thalidomide-5'-C3-OH

Cat. No.: B14766966
M. Wt: 316.31 g/mol
InChI Key: ALOVZVPJVDOQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thalidomide Derivatives in Biomedical Discovery

Thalidomide, first synthesized in the 1950s by Chemie Grünenthal GmbH, initially served as a sedative and antiemetic. Its notorious teratogenicity, linked to severe congenital malformations, led to its global withdrawal by 1961. However, the rediscovery of thalidomide’s immunomodulatory and antiangiogenic properties in the 1990s revitalized interest in its therapeutic potential, particularly for conditions such as multiple myeloma and erythema nodosum leprosum.

The identification of cereblon (CRBN) as thalidomide’s primary molecular target in 2010 marked a pivotal breakthrough. CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^), mediates the ubiquitination and proteasomal degradation of specific proteins when bound to thalidomide or its derivatives. This mechanistic understanding catalyzed the development of structurally modified analogues, including 5-hydroxythalidomide and its successors, to enhance specificity and reduce off-target effects.

Table 1: Key milestones in thalidomide derivative development

Year Milestone Significance
1956 Thalidomide marketed as Contergan Initial clinical use as sedative
1961 Link to teratogenicity established Global withdrawal from markets
2010 CRBN identified as molecular target Rational design of derivatives enabled
2021 Characterization of 5-hydroxythalidomide Metabolite with distinct substrate selectivity

Rationale for Structural Modification: From 5-Hydroxythalidomide to C3-OH Variants

The metabolic pathway of thalidomide involves cytochrome P450 (CYP)-mediated oxidation, yielding 5-hydroxythalidomide and 5′-hydroxythalidomide. While 5′-hydroxythalidomide lacks CRBN-binding activity, 5-hydroxythalidomide retains the ability to modulate CRL4^CRBN^ substrate recruitment but exhibits altered specificity compared to the parent compound. For instance, 5-hydroxythalidomide induces degradation of PLZF and SALL4 but spares IKZF1, a contrast to thalidomide’s broader substrate range.

Structural modifications at the C3 position, such as the introduction of a hydroxyl group (Thalidomide-5'-C3-OH), aim to optimize molecular interactions with CRBN’s hydrophobic binding pocket. The C3-OH variant (molecular formula C16H16N2O5, molecular weight 316.31 g/mol) introduces steric and electronic changes that refine substrate selectivity. Computational modeling suggests that the hydroxyl group forms additional hydrogen bonds with CRBN residues, potentially stabilizing the complex with target neo-substrates.

Table 2: Structural and functional comparison of thalidomide derivatives

Compound Modification Site CRBN Binding Affinity Key Substrates Degraded
Thalidomide None Moderate IKZF1, CK1α, SALL4
5-Hydroxythalidomide Phthalimide ring High PLZF, SALL4
This compound Glutarimide C3 Enhanced PLZF, SALL4, ZFP91 (hypothesized)

Synthetic routes to this compound often employ palladium-catalyzed cross-coupling reactions to introduce the alkyne moiety at the 5' position, followed by hydroxylation at C3. These steps achieve yields exceeding 85% under optimized conditions, with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirming structural fidelity.

The strategic placement of the C3-OH group addresses historical challenges in thalidomide pharmacology, such as interspecies variability in teratogenicity. For example, 5-hydroxythalidomide degrades PLZF and SALL4 in human and chicken models but not in mice, whereas this compound shows conserved activity across species due to its optimized CRBN interactions. This cross-species consistency enhances its utility in preclinical studies and reduces translational risks.

Chemical synthesis pathway :

  • Alkyne introduction : Sonogashira coupling of thalidomide with propargyl bromide.
  • Hydroxylation : Oxidative hydroxylation at C3 using OsO4/N-methylmorpholine N-oxide.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H16N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,1-2,5-7H2,(H,17,20,21)

InChI Key

ALOVZVPJVDOQRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCO

Origin of Product

United States

Preparation Methods

The synthesis of Thalidomide-5’-C3-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the phthalimide ring.

Industrial production methods for Thalidomide-5’-C3-OH would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Thalidomide-5’-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The hydroxyl group at the 5’ position can undergo further functionalization, leading to the formation of various derivatives .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Thalidomide-5’-C3-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise in treating various conditions, including multiple myeloma and erythema nodosum leprosum. Its immunomodulatory and anti-angiogenic properties make it a valuable tool in cancer research and therapy .

In industry, Thalidomide-5’-C3-OH is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry. Its unique chemical structure and biological activity make it a subject of ongoing research and development .

Mechanism of Action

The mechanism of action of Thalidomide-5’-C3-OH involves its interaction with specific molecular targets, such as cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, Thalidomide-5’-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in cell proliferation and survival .

This interaction results in the inhibition of angiogenesis, the process by which new blood vessels form, and the modulation of immune responses. These effects contribute to its therapeutic efficacy in treating cancers and inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

5´-OH-Thalidomide (Metabolite)

  • Significance : Highlights challenges in translating preclinical findings to human applications.

Thalidomide-5-NH2-CH2-COOH

  • Structure: Amino and carboxylic acid groups at the phthalimide ring (CAS 2412056-27-8; C₁₅H₁₃N₃O₆; MW 331.28) .
  • Activity :
    • Potent Trk inhibitor (IC₅₀ < 100 nM for TrkA/B/C) .
    • E3 ligase ligand for PROTAC design, enabling targeted protein degradation .
  • Solubility : 35 mg/mL in DMSO .

Thalidomide-O-amido-C3-NH2 TFA

  • Structure : Amido-PEG3 linker with terminal amine (CAS 2022182-58-5) .
  • Application : Used in PROTACs to bridge E3 ligase ligands (e.g., cereblon) and target proteins .

Thalidomide-5-CH2-NH2 Hydrochloride

  • Structure: Aminomethyl group at the phthalimide ring (CAS 1010100-22-7; C₁₄H₁₄ClN₃O₄; MW 323.73) .
  • Role : Intermediate for further functionalization (e.g., conjugation with linkers or antibodies) .

Data Tables

Table 1: Structural and Pharmacological Comparison
Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Target/Activity
5´-OH-Thalidomide Not provided C₁₃H₁₀N₂O₄ ~258.2 Glutarimide-OH Antiangiogenesis (rat-specific)
Thalidomide-5-NH2-CH2-COOH 2412056-27-8 C₁₅H₁₃N₃O₆ 331.28 -NH₂, -COOH Trk inhibition, PROTAC ligand
Thalidomide-O-amido-C3-NH2 TFA 2022182-58-5 C₁₈H₂₁N₄O₅·C₂HF₃O₂ ~500 (est.) Amido-PEG3, -NH₂(TFA salt) PROTAC linker
Thalidomide-5-CH2-NH2 HCl 1010100-22-7 C₁₄H₁₄ClN₃O₄ 323.73 -CH₂-NH₂ (HCl salt) Synthetic intermediate

Key Research Findings

Species-Specific Activity : 5´-OH-thalidomide’s antiangiogenic effect in rats but inactivity in humans underscores the need for human-relevant models in metabolite studies .

PROTAC Applications : Thalidomide-5-NH2-CH2-COOH and PEGylated analogs (e.g., Thalidomide-O-amido-PEG3-azide) are critical for designing bifunctional degraders targeting oncoproteins .

Structural Flexibility : The C3 linker in Thalidomide-5'-C3-OH analogs balances solubility and steric compatibility in drug conjugates, as seen in PEG3 and amido-C3 derivatives .

Q & A

Q. What are the critical steps for synthesizing Thalidomide-5'-C3-OH with high purity, and how can impurities be minimized?

To achieve high-purity synthesis, researchers should:

  • Use TLC analysis to monitor reaction progress and detect impurities during intermediate steps .
  • Optimize solvent systems (e.g., acetonitrile with sonication) for effective dissolution and crystallization, as outlined in USP protocols for thalidomide derivatives .
  • Implement column chromatography or recrystallization for final purification, ensuring residual solvents are removed via vacuum drying .

Q. How should researchers assess the purity and structural integrity of this compound post-synthesis?

  • HPLC with internal standardization : Follow USP methods using phosphoric acid-acetonitrile mobile phases and validate results against certified reference materials .
  • Mass spectrometry (MS) and NMR : Confirm molecular weight and structural fidelity, comparing spectral data to established databases .
  • Quantitative solubility testing : Evaluate consistency with pharmacopeial standards to detect polymorphic variations .

Q. What in vitro assays are appropriate for initial evaluation of this compound's immunomodulatory activity?

  • TNF-α inhibition assays : Use lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) to measure cytokine suppression, as validated in thalidomide studies .
  • Cereblon binding assays : Employ fluorescence polarization or SPR to quantify interactions with the E3 ubiquitin ligase complex, a key mechanism of immunomodulation .
  • Angiogenesis inhibition : Test in HUVEC tube formation models, referencing baseline vascular density metrics from myeloma trials .

Q. How can a structure-activity relationship (SAR) study be designed for this compound analogs?

  • Systematic substitution : Modify the C3-OH group with methyl, PEG, or amide functionalities (e.g., as in derivatives) .
  • In silico docking : Use molecular modeling tools (e.g., AutoDock) to predict cereblon binding affinities .
  • Biological benchmarking : Compare analogs against parent compound in standardized assays (e.g., IC50 in anti-proliferation assays) .

Advanced Research Questions

Q. What methodologies optimize reaction yield for this compound under varying conditions?

  • DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst concentrations to identify optimal parameters .
  • Kinetic analysis : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
  • Scale-up protocols : Maintain shear stress and mixing efficiency consistency between lab-scale and pilot reactors to preserve yield .

Q. How should researchers resolve contradictions in preclinical efficacy data for this compound?

  • Source analysis : Compare experimental variables (e.g., dosing schedules in murine models vs. human cell lines) .
  • Meta-regression : Pool data from multiple studies and adjust for covariates like tumor microenvironment heterogeneity .
  • Mechanistic validation : Use CRISPR knockouts (e.g., cereblon-deficient models) to isolate target-specific effects .

Q. What statistical approaches are effective for meta-analysis of Thalidomide derivatives' clinical outcomes?

  • Random-effects models : Account for heterogeneity across studies (e.g., myeloma patient subgroups) .
  • Sensitivity analysis : Exclude outliers or low-quality trials using CONSORT-EHEALTH criteria for study design rigor .
  • Cumulative survival analysis : Apply Kaplan-Meier estimators with log-rank tests, as demonstrated in refractory myeloma trials .

Q. What experimental controls are critical when investigating this compound's anti-angiogenic effects in vivo?

  • Sham-treated cohorts : Include vehicle-only controls to isolate compound-specific effects .
  • Dual-imaging validation : Combine MRI (tumor vascularity) with histopathology (CD34+ microvessel counts) .
  • Pharmacokinetic matching : Ensure equivalent plasma exposure levels across treatment groups via LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.